molecular formula C20H23N3O2 B11122650 N-(4-butylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

N-(4-butylphenyl)-2-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-2-oxoacetamide

Cat. No.: B11122650
M. Wt: 337.4 g/mol
InChI Key: YEIVCYPJIHYYHK-KGENOOAVSA-N
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Description

N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with a unique structure that includes both hydrazino and oxoacetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves the reaction of 4-butylphenylhydrazine with 4-methylbenzaldehyde to form the hydrazone intermediate. This intermediate is then reacted with an oxoacetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The oxoacetamide group may also participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ETHOXYPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE
  • N-(4-METHOXYPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE

Uniqueness

N-(4-BUTYLPHENYL)-2-{2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to the presence of the butyl group, which can influence its hydrophobicity and interaction with biological targets. This structural variation can lead to differences in biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C20H23N3O2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-butylphenyl)-N'-[(E)-(4-methylphenyl)methylideneamino]oxamide

InChI

InChI=1S/C20H23N3O2/c1-3-4-5-16-10-12-18(13-11-16)22-19(24)20(25)23-21-14-17-8-6-15(2)7-9-17/h6-14H,3-5H2,1-2H3,(H,22,24)(H,23,25)/b21-14+

InChI Key

YEIVCYPJIHYYHK-KGENOOAVSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C

Origin of Product

United States

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